molecular formula C12H21N5O B5989457 N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B5989457
M. Wt: 251.33 g/mol
InChI Key: QZODGMYQCRGDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic chemical reagent featuring a tetrazole ring system, a well-known bioisostere for a carboxylic acid group, which can significantly alter the pharmacokinetic and binding properties of a molecule . This compound is of high interest in medicinal chemistry and drug discovery as a versatile building block for the synthesis of more complex molecules. Its structure, which incorporates a cyclohexane spacer between the amide and tetrazole functionalities, is analogous to other researched carboxamide derivatives, suggesting potential utility in developing enzyme inhibitors or receptor ligands . The tetrazole ring can be synthesized via [2+3] cycloaddition reactions between nitriles and azides, a method widely documented using catalysts such as zinc salts or under microwave acceleration to improve yield and efficiency . Researchers value this compound for its potential biological activities; similar tetrazole-carboxamide hybrids are investigated for various pharmacological effects, including anti-inflammatory and anticancer properties, due to their ability to mimic transition states or interact with biological targets through hydrogen bonding . As a standard practice for compounds of this nature, this compound is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(2-methylpropyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-10(2)8-13-11(18)12(6-4-3-5-7-12)17-9-14-15-16-17/h9-10H,3-8H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZODGMYQCRGDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1(CCCCC1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with isobutylamine to form the corresponding amide. This amide is then subjected to a cyclization reaction with sodium azide and triethyl orthoformate to form the tetrazole ring . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .

Scientific Research Applications

Key Structural Features:

  • Cyclohexane Ring : Provides a stable framework.
  • Tetrazole Moiety : Known for diverse biological activities.
  • Carboxamide Group : Imparts potential for hydrogen bonding and reactivity.

Medicinal Chemistry

N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has shown promise in drug development, particularly for inflammatory diseases and pain management due to its biological activity.

Potential Mechanisms of Action :

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : Preliminary studies suggest interactions with G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways related to pain perception and inflammation .

Material Science

The compound's high nitrogen content makes it suitable for applications in energetic materials. Tetrazoles are often utilized in the development of:

  • Explosives : Due to their stability and energy density.
  • Polymer Synthesis : As building blocks for nitrogen-rich polymers.

Industrial Applications

In addition to its pharmaceutical potential, this compound can be employed in various industrial processes:

  • Agrochemicals : Used in the formulation of herbicides and pesticides.
  • Dyes and Pigments : As intermediates in the synthesis of colorants.

Research has indicated that compounds similar to this compound can effectively modulate receptor activity. A study demonstrated that these compounds could significantly reduce pain response in animal models by acting on specific GPCRs .

Synthesis Optimization

Various synthetic routes have been explored to enhance yield and purity. Continuous flow reactors have been employed to improve reaction conditions during the synthesis of this compound, leading to higher efficiency compared to traditional batch processes .

Mechanism of Action

The mechanism of action of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids in biological systems. This allows the compound to bind to enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide lies in its combination of a tetrazole ring and an isobutyl-carboxamide substituent. Key comparisons with structurally related compounds include:

  • Thiourea Derivatives (e.g., H2L1–H2L9) : These compounds, such as N-(phenylcarbamothioyl)cyclohexanecarboxamide (H2L1), replace the tetrazole with a thiourea (-NH-CS-NH-) group. The sulfur atom in thiourea derivatives enhances metal-chelation capabilities, whereas the tetrazole’s nitrogen-rich structure may improve polar interactions in biological systems .
  • Cyanomethyl-Aryl Derivatives (e.g., 3d–3f): Compounds like 1-[(cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d) feature a cyanomethyl group and aryl substituents. The nitrile (CN) group in these derivatives introduces distinct electronic and steric effects compared to the tetrazole’s aromaticity .
  • Trifluoromethylphenyl Analog : The closely related 1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide (C₁₅H₁₆F₃N₅O, MW 339.32 g/mol) substitutes the isobutyl group with a lipophilic trifluoromethylphenyl moiety, altering solubility and target affinity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₁₂H₂₁N₅O 251.33 (calculated) Not reported Tetrazole, Isobutylamide
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide C₁₅H₁₆F₃N₅O 339.32 Not reported Tetrazole, Trifluoromethyl
N-(Phenylcarbamothioyl)cyclohexanecarboxamide (H2L1) C₁₄H₁₇N₃OS 283.37 (calculated) Not reported Thiourea, Phenylamide
1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d) C₁₅H₁₈N₃O₂ 272.32 (calculated) 135 Nitrile, Phenylamide
  • Tetrazole vs.
  • Melting Points: Cyanomethyl-aryl derivatives exhibit moderate melting points (83–154°C), while tetrazole analogs’ values remain unreported .

Biological Activity

N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of tetrazoles, which are known for their diverse pharmacological properties. This compound exhibits potential biological activities that make it relevant in medicinal chemistry, particularly in the development of therapeutic agents targeting inflammatory diseases and pain management.

Chemical Structure and Properties

The molecular formula of this compound is C${12}$H${18}$N$_{4}$O. Its structure features a cyclohexane ring, a carboxamide group, and a tetrazole moiety. The presence of the isobutyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties.

This compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can act as a bioisostere, mimicking carboxylic acids in biological systems, allowing it to modulate enzyme activity and influence various signaling pathways.

Biological Activities

Research indicates that this compound may exhibit the following biological activities:

1. Enzyme Inhibition
Preliminary studies suggest that this compound acts as an inhibitor of certain enzymes, potentially including xanthine oxidase (XO). The tetrazole moiety has been shown to enhance binding affinity to target enzymes, which could lead to significant therapeutic effects in conditions characterized by oxidative stress.

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, possibly through its interaction with G-protein coupled receptors (GPCRs). This interaction could modulate pathways related to pain perception and inflammation, making it a candidate for pain management therapies.

3. Analgesic Properties
Given its potential receptor modulation capabilities, this compound may serve as an analgesic agent. Further investigation is required to elucidate its efficacy compared to existing analgesics.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds structurally similar to this compound:

Study ReferenceCompound EvaluatedKey Findings
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamideIdentified as a potent xanthine oxidase inhibitor with an IC$_{50}$ of 0.031 μM.
Various tetrazole derivativesDemonstrated diverse biological activities including anti-inflammatory and analgesic effects.

These findings highlight the therapeutic potential of tetrazole derivatives in drug development.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Cyclohexanecarboxamide : Reaction between cyclohexanecarboxylic acid and isobutylamine.
  • Cyclization : Treatment with sodium azide and triethyl orthoformate to form the tetrazole ring.

This synthetic route allows for efficient production while maintaining high specificity for the desired product.

Q & A

Q. What are the key considerations in designing a synthetic route for N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide?

A robust synthetic route typically involves:

  • Intermediate Formation : Introduce the isobutyl and tetrazole moieties via selective alkylation or coupling reactions. For example, tetrazole rings are often synthesized via [1,3]-dipolar cycloaddition between nitriles and azides .
  • Coupling Steps : Use amide bond-forming reagents (e.g., EDC/HOBt) to link the cyclohexanecarboxamide core to the isobutyl group. Solvent choice (e.g., DMF or THF) and temperature control are critical to minimize side reactions .
  • Purification : Employ column chromatography or recrystallization to achieve >95% purity, validated by HPLC or NMR .

Q. How can the structural integrity of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide be confirmed?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement can resolve bond lengths and angles, particularly for the tetrazole ring and cyclohexane conformation .
  • Spectroscopy : 1^1H/13^13C NMR should confirm proton environments (e.g., deshielded protons near the tetrazole group). IR spectroscopy verifies amide C=O stretches (~1650 cm1^{-1}) and tetrazole N-H bands (~3400 cm1^{-1}) .

Q. What preliminary assays are suitable for evaluating the bioactivity of this compound?

  • In Vitro Screening : Test against enzyme targets (e.g., xanthine oxidase or kinases) at concentrations 1–100 µM, using fluorometric or colorimetric assays. Include positive controls (e.g., allopurinol for xanthine oxidase inhibition) .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish IC50_{50} values and selectivity indices .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in the tetrazole ring) be resolved during structure refinement?

  • Modeling Strategies : Apply restraints to bond distances and angles in SHELXL to stabilize the tetrazole ring. Use the PART instruction to model disordered regions .
  • Validation Tools : Check Rint_{int} and GooF values; values >0.05 or <1.0 may indicate overfitting. Cross-validate with DFT-optimized geometries .

Q. What mechanistic insights can be gained from studying the tetrazole moiety’s electronic effects on bioactivity?

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G**) to map electrostatic potentials and HOMO-LUMO gaps. The tetrazole’s high dipole moment (~5.5 D) may enhance binding to polar enzyme pockets .
  • Structure-Activity Relationships (SAR) : Compare IC50_{50} values of analogs with substituents at the tetrazole’s 1-position. For example, methyl groups may sterically hinder target interactions .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be addressed in pharmacokinetic studies?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to improve aqueous solubility. Measure logP via shake-flask methods (expected logP ~2.5 for this compound) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust formulation based on half-life (<30 min suggests rapid metabolism) .

Methodological Considerations Table

Parameter Recommendation Reference
Synthetic Yield Optimize via Design of Experiments (DoE)
Crystallographic R-Factor Aim for R1_1 < 0.05 for high-resolution data
Enzyme Assay Controls Include 10 mM EDTA to rule out metal chelation

Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols .
  • For crystallography, SHELX programs remain the gold standard despite newer alternatives .
  • Biological studies should emphasize mechanism over anecdotal activity claims .

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